Sodium pyruvate

Catalog No.
S540772
CAS No.
113-24-6
M.F
C3H4NaO3
M. Wt
111.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium pyruvate

CAS Number

113-24-6

Product Name

Sodium pyruvate

IUPAC Name

sodium;2-oxopropanoate

Molecular Formula

C3H4NaO3

Molecular Weight

111.05 g/mol

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);

InChI Key

DAQHMCWYXJEOCG-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)[O-].[Na+]

Synonyms

2-Oxopropanoic Acid Sodium Salt; Sodium Pyruvate; Sodium α-Ketopropionate;

Canonical SMILES

CC(=O)C(=O)O.[Na]

Isomeric SMILES

CC(=O)C(=O)[O-].[Na+]

Cellular Metabolism and Energy Production

  • Fuel source: Sodium pyruvate can act as a readily available fuel source for cells, particularly those under stress or with limited oxygen availability. Studies suggest it can improve mitochondrial function and ATP production, potentially benefiting tissues with high energy demands [1].
  • Glycolysis and lactate metabolism: By promoting pyruvate entry into the mitochondria, sodium pyruvate can help regulate glycolysis and lactate production. This is relevant in understanding and managing conditions like lactic acidosis, where excessive lactate buildup disrupts cellular function [2].

[1]

[2]:

Antioxidant and Free Radical Scavenger

  • Reducing oxidative stress: Research suggests sodium pyruvate possesses antioxidant properties, potentially helping to scavenge free radicals and mitigate oxidative stress, which is implicated in various disease processes [3].
  • Neuroprotection: Studies in animal models indicate that sodium pyruvate may offer neuroprotective effects by reducing oxidative damage and supporting cell survival after brain injuries [4].

[3]

[4]:

Other Research Applications

  • Exercise performance: Some studies suggest that sodium pyruvate supplementation may improve exercise performance by enhancing energy production and reducing fatigue, though the findings remain inconclusive and require further investigation [5].
  • Bacterial virulence: Research suggests that sodium pyruvate can impact the virulence of certain bacteria, potentially influencing their ability to cause infections [6].

Sodium pyruvate is the sodium salt of pyruvic acid, a key intermediate in various metabolic pathways, particularly glycolysis. Its chemical formula is C3H3NaO3\text{C}_3\text{H}_3\text{NaO}_3, and it is commonly used in cell culture media as an energy source. Sodium pyruvate plays a crucial role in cellular metabolism by converting to acetyl-CoA, which enters the tricarboxylic acid cycle, facilitating energy production. It also exhibits antioxidant properties, helping to protect cells from oxidative stress, particularly from agents like hydrogen peroxide .

Sodium pyruvate's mechanism of action depends on the specific context. Here are two notable examples:

  • Cell culture: In cell culture media, sodium pyruvate serves as an additional energy source for cells. It can also act as an antioxidant, protecting cells from oxidative stress caused by hydrogen peroxide [].
  • Brain Injury: Studies suggest that sodium pyruvate may have neuroprotective effects. Its ability to cross the blood-brain barrier and act as an antioxidant may contribute to its potential benefits in treating brain injuries.
  • Eye irritation: Contact with eyes may cause irritation [].
  • Skin irritation: Prolonged or repeated skin contact may cause irritation [].
  • Inhalation: Inhalation of dust may cause respiratory irritation [].

  • Dehydration Reactions: Sodium pyruvate can react with ammonium sulfate, leading to the formation of sodium sulfate through dehydration processes. This reaction is influenced by relative humidity levels .
  • Oxidative Reactions: It acts as a peroxide scavenger in aerobic oxidation reactions, particularly under conditions catalyzed by N-heterocyclic carbenes. This role enhances the efficiency of oxidative pathways involving imines and aldehydes .
  • Conversion to Acetyl-CoA: In metabolic pathways, sodium pyruvate is converted to acetyl-CoA through the action of the pyruvate dehydrogenase complex, releasing carbon dioxide and generating NADH in the process .

Sodium pyruvate exhibits significant biological activities:

  • Energy Production: It serves as a vital energy source for cells, especially under anaerobic conditions where it can be converted into lactate or enter aerobic metabolism as acetyl-CoA .
  • Antioxidant Properties: Sodium pyruvate has been shown to mitigate oxidative damage by scavenging free radicals and protecting cells from hydrogen peroxide-induced stress .
  • Neuroprotective Effects: Due to its ability to cross the blood-brain barrier, sodium pyruvate is investigated for its potential neuroprotective effects in models of brain injury and neurodegeneration .

Sodium pyruvate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves neutralizing pyruvic acid with sodium hydroxide or sodium bicarbonate.
    CH3COCOOH+NaOHCH3COCOONa+H2O\text{CH}_3\text{COCOOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COCOONa}+\text{H}_2\text{O}
  • Fermentation Processes: Sodium pyruvate can also be produced via microbial fermentation of carbohydrates, where specific strains convert glucose into pyruvate, which is then neutralized with sodium hydroxide.

Sodium pyruvate has diverse applications across various fields:

  • Cell Culture: Widely used in laboratory settings to enhance cell growth and viability by providing an additional energy source .
  • Pharmaceuticals: Investigated for its potential therapeutic effects in conditions like ischemia and neurodegenerative diseases due to its antioxidant properties .
  • Food Industry: Used as a preservative and flavoring agent due to its ability to inhibit microbial growth.

Research indicates that sodium pyruvate interacts with various compounds and biological systems:

  • With Hydrogen Peroxide: Sodium pyruvate effectively reduces hydrogen peroxide levels in biological systems, showcasing its protective antioxidant role .
  • In Aerosol Chemistry: Studies have shown interactions between sodium pyruvate and ammonium sulfate in aerosol particles, affecting their hygroscopic properties and phase behavior under varying humidity conditions .

Sodium pyruvate shares similarities with several compounds but retains unique characteristics:

CompoundSimilarityUnique Features
Potassium PyruvateSalt form of pyruvic acidPotassium ion instead of sodium
Calcium PyruvateSalt form of pyruvic acidCalcium ion enhances stability
Lactic AcidMetabolic intermediateDirectly involved in anaerobic respiration
Acetic AcidCarboxylic acid derivativeSimpler structure without keto group

Sodium pyruvate stands out due to its dual role as a metabolic intermediate and an antioxidant agent, making it particularly valuable in both research and clinical applications. Its ability to cross the blood-brain barrier further distinguishes it from other similar compounds, enhancing its potential therapeutic uses.

Physical Description

Liquid; Dry Powder
White to pale yellow powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

111.00581327 g/mol

Monoisotopic Mass

111.00581327 g/mol

Heavy Atom Count

7

UNII

POD38AIF08

GHS Hazard Statements

Aggregated GHS information provided by 191 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 159 of 191 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 32 of 191 companies with hazard statement code(s):;
H317 (96.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

113-24-6

Wikipedia

Sodium_pyruvate

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Propanoic acid, 2-oxo-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
Chan et al. A Direct NMR Method for the Measurement of Competitive Kinetic Isotope Effects. Nature Chemical Biology, doi: 10.1038/nchembio.352, published online 25 April 2010 http://www.nature.com/naturechemicalbiology

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